2,3-Dimethoxy-5-(5-phenylpentyl)aniline
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Overview
Description
2,3-Dimethoxy-5-(5-phenylpentyl)aniline is an organic compound belonging to the class of anilines It is characterized by the presence of two methoxy groups attached to the benzene ring at positions 2 and 3, and a phenylpentyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(5-phenylpentyl)aniline can be achieved through several methods. One common approach involves the reaction of 2,3-dimethoxyaniline with a suitable phenylpentyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and safely.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5-(5-phenylpentyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,3-Dimethoxy-5-(5-phenylpentyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-(5-phenylpentyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: Similar structure but lacks the phenylpentyl group.
2,5-Dimethoxyaniline: Similar structure but with different positions of methoxy groups.
2,3-Dimethoxyaniline: Lacks the phenylpentyl group but has similar methoxy substitution.
Uniqueness
2,3-Dimethoxy-5-(5-phenylpentyl)aniline is unique due to the presence of both methoxy groups and the phenylpentyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
64838-06-8 |
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Molecular Formula |
C19H25NO2 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2,3-dimethoxy-5-(5-phenylpentyl)aniline |
InChI |
InChI=1S/C19H25NO2/c1-21-18-14-16(13-17(20)19(18)22-2)12-8-4-7-11-15-9-5-3-6-10-15/h3,5-6,9-10,13-14H,4,7-8,11-12,20H2,1-2H3 |
InChI Key |
XXGORVFSGXCBMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)N)CCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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